Lipid M
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Overview
Description
Lipid M is an ionizable lipid used primarily in the formation of lipid nanoparticles for the delivery of RNA. Lipid nanoparticles formulated with this compound have shown higher protein expression compared to benchmark lipids, making it a valuable component in the field of nanomedicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Lipid M involves the dissolution of lipids in an organic solvent, followed by drying down the resultant lipidic solution. The dried lipid is then hydrated with an aqueous medium, often with agitation or stirring. This process is followed by downsizing and post-formation processing, including purification and sterilization .
Industrial Production Methods: In industrial settings, the preparation of this compound involves large-scale lipid film hydration techniques. The lipids are dissolved in organic solvents, dried, and then hydrated with aqueous solutions. The resultant liposomes are then processed to achieve the desired size and lamellarity .
Chemical Reactions Analysis
Types of Reactions: Lipid M undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the lipid’s properties and enhancing its functionality in different applications .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include oxidized lipids, reduced lipids, and substituted lipids, each with distinct properties and applications .
Scientific Research Applications
Lipid M has a wide range of scientific research applications:
Chemistry: Used in the synthesis and modification of lipid nanoparticles for various chemical applications.
Biology: Plays a crucial role in the delivery of genetic material, such as RNA, into cells for gene editing and therapy.
Medicine: Utilized in the development of lipid-based drug delivery systems, enhancing the efficacy and targeting of therapeutic agents.
Industry: Employed in the production of lipid-based formulations for cosmetics and personal care products
Mechanism of Action
Lipid M exerts its effects by forming lipid nanoparticles that encapsulate RNA molecules. These nanoparticles facilitate the delivery of RNA into cells by fusing with the cell membrane, releasing the RNA into the cytoplasm. The RNA then undergoes translation to produce the desired protein. The molecular targets and pathways involved include the endosomal escape mechanism and the activation of cellular uptake pathways .
Comparison with Similar Compounds
DLin-MC3-DMA: Another ionizable lipid used in lipid nanoparticle formulations.
Dioleoylphosphatidylethanolamine: A phospholipid used in liposome preparation.
Phosphatidylcholine: A common phospholipid used in various lipid-based formulations
Uniqueness of Lipid M: this compound stands out due to its higher efficiency in delivering RNA and achieving higher protein expression compared to other lipids. Its unique structure allows for better encapsulation and delivery of genetic material, making it a preferred choice in nanomedicine .
Properties
Molecular Formula |
C44H87NO5 |
---|---|
Molecular Weight |
710.2 g/mol |
IUPAC Name |
7-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]heptyl 2-octyldecanoate |
InChI |
InChI=1S/C44H87NO5/c1-4-7-10-13-16-24-31-40-49-43(47)35-28-21-17-22-29-36-45(38-39-46)37-30-23-18-25-32-41-50-44(48)42(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3 |
InChI Key |
QNTJORIUGGAOBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCOC(=O)C(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
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